

An In-depth Technical Guide to the N-Acetylphytosphingosine Biosynthesis Pathway in Yeast

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Acetylphytosphingosine

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Introduction

N-Acetylphytosphingosine (N-Ac-PHS), a member of the ceramide family, is a crucial sphingolipid in the yeast *Saccharomyces cerevisiae* and other fungi. Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including cell cycle regulation, stress responses, and apoptosis. The biosynthesis of N-Ac-PHS is a complex and tightly regulated process, making it a key area of study for understanding fungal biology and for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the N-Ac-PHS biosynthesis pathway in yeast, with a focus on the core biochemical reactions, key enzymes, quantitative data, regulatory mechanisms, and detailed experimental protocols.

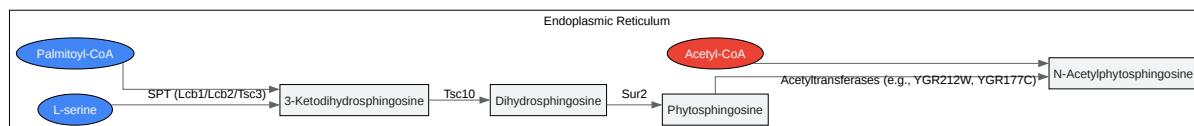
Core Biosynthesis Pathway of N-Acetylphytosphingosine

The de novo biosynthesis of **N-Acetylphytosphingosine** in yeast commences in the endoplasmic reticulum (ER) with the condensation of the amino acid L-serine and palmitoyl-CoA. This initial step is catalyzed by the serine palmitoyltransferase (SPT) complex, which is a rate-limiting enzyme in the pathway. The product of this reaction, 3-ketodihydrosphingosine, is

then rapidly reduced to dihydrosphingosine (DHS). DHS serves as a key intermediate and can be further hydroxylated to produce phytosphingosine (PHS). The final step in the formation of N-Ac-PHS is the N-acetylation of the amino group of phytosphingosine.

The overall pathway can be summarized as follows:

- L-serine + Palmitoyl-CoA → 3-Ketodihydrosphingosine
- 3-Ketodihydrosphingosine → Dihydrosphingosine (DHS)
- Dihydrosphingosine → Phytosphingosine (PHS)
- Phytosphingosine + Acetyl-CoA → **N-Acetylphytosphingosine (N-Ac-PHS)**



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Core **N-Acetylphytosphingosine** biosynthesis pathway in yeast.

Key Enzymes in the Pathway

The biosynthesis of N-Ac-PHS is orchestrated by a series of enzymes, each playing a critical role in the pathway.

Enzyme	Gene(s) in <i>S. cerevisiae</i>	Function
Serine Palmitoyltransferase (SPT)	LCB1, LCB2, TSC3	Catalyzes the initial and rate-limiting step: the condensation of L-serine and palmitoyl-CoA.
3-Ketodihydrophosphingosine Reductase	TSC10	Reduces 3-ketodihydrophosphingosine to dihydrophosphingosine.
Sphingolipid C4-hydroxylase	SUR2	Hydroxylates dihydrophosphingosine to form phytosphingosine.
Phytosphingosine N-acetyltransferase	YGR212W (homolog of SLI1), YGR177C (homolog of ATF2)	Catalyzes the final N-acetylation of phytosphingosine to yield N-Acetylphytosphingosine. [1]

While the roles of SPT, Tsc10, and Sur2 are well-established in *S. cerevisiae*, the specific enzymes responsible for the N-acetylation of phytosphingosine are less characterized. However, studies in the yeast *Wickerhamomyces ciferrii* have identified two acetyltransferases, Sli1p and Atf2p, that catalyze the acetylation of phytosphingosine.[\[1\]](#) Homologs of the genes encoding these enzymes, YGR212W and YGR177C, are present in *S. cerevisiae* and are the prime candidates for this enzymatic step.[\[1\]](#)

Quantitative Data

Quantitative analysis of the N-Ac-PHS pathway is essential for understanding its dynamics and regulation. However, specific quantitative data for N-Ac-PHS biosynthesis in *S. cerevisiae* is limited in the literature. The following table summarizes the available and inferred information.

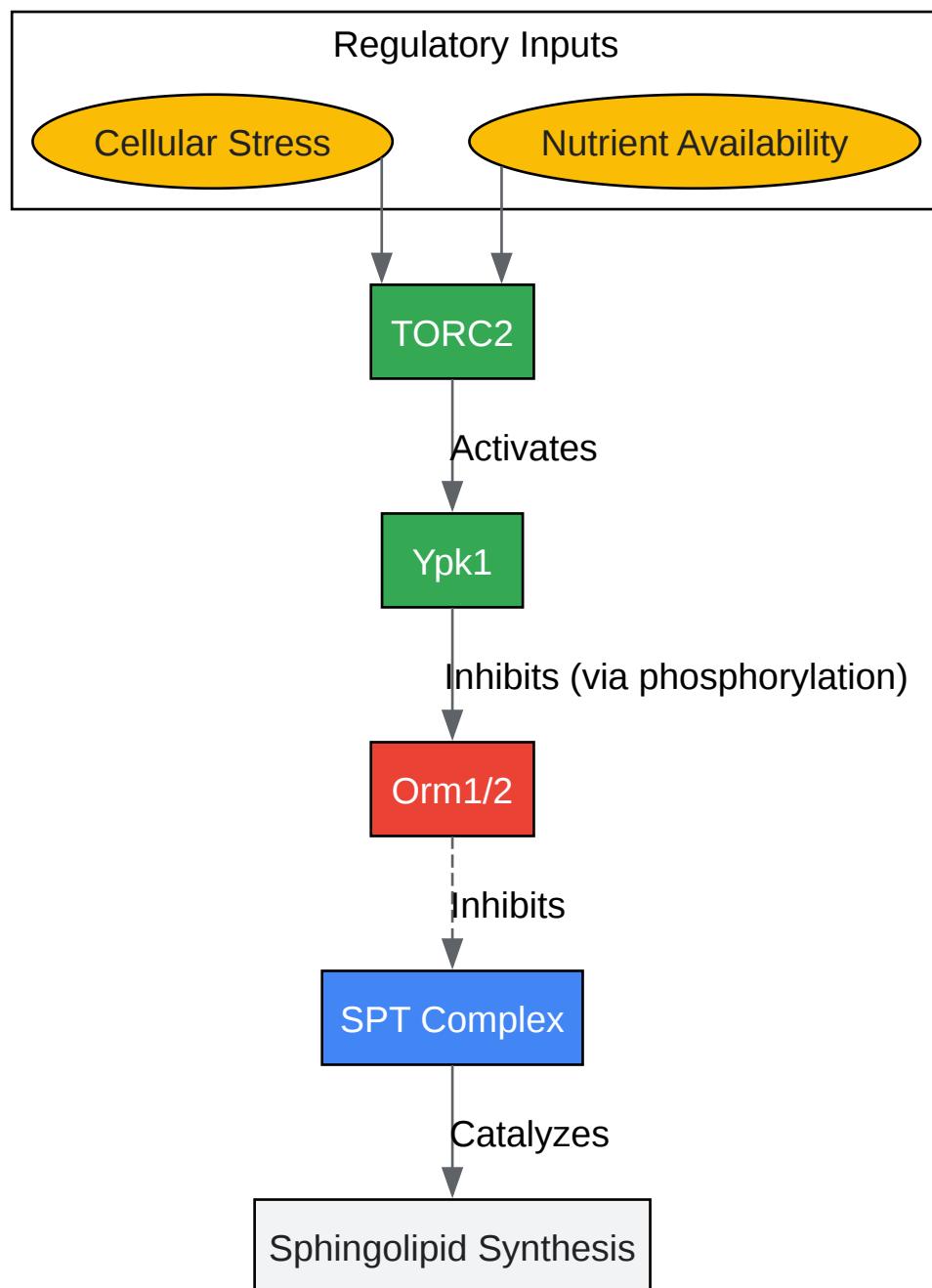
Parameter	Value/Range	Organism/Conditions	Reference
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Enzyme Kinetics			
SPT (Lcb1/Lcb2/Tsc3)	Km (Palmitoyl-CoA): ~5-15 μ M	<i>S. cerevisiae</i>	
Km (L-serine): ~0.2-1 mM		<i>S. cerevisiae</i>	
Phytosphingosine N-acetyltransferase	Not yet determined in <i>S. cerevisiae</i>		-
<hr/>			
Metabolite Concentrations			
Phytosphingosine	Variable, increases under heat stress	<i>S. cerevisiae</i>	
N-Acetylphytosphingosine	Typically low, but detectable levels	<i>S. cerevisiae</i>	
<hr/>			
Gene Expression			
LCB1, LCB2	Repressed by high sphingolipid levels	<i>S. cerevisiae</i>	
YGR212W, YGR177C	Expression levels are generally low under standard laboratory conditions.	<i>S. cerevisiae</i>	
<hr/>			

Regulation of the N-Acetylphytosphingosine Biosynthesis Pathway

The biosynthesis of sphingolipids is a highly regulated process to maintain cellular homeostasis. The regulation occurs at multiple levels, including transcriptional control of gene expression and post-translational modification of enzymes.

Transcriptional Regulation: The expression of genes involved in sphingolipid biosynthesis is tightly controlled. The master transcriptional regulators of sphingolipid metabolism are beginning to be elucidated, with transcription factors such as Com2 playing a role in sensing intracellular sphingolipid levels and modulating the expression of key enzymes.[\[2\]](#)

Post-Translational Regulation: Key enzymes in the pathway are also regulated by post-translational modifications. For instance, the activity of the SPT complex is negatively regulated by the Orm proteins (Orm1 and Orm2). Phosphorylation of the Orm proteins by the TORC2-Ypk1 signaling pathway relieves this inhibition, thereby upregulating sphingolipid synthesis.[\[2\]](#) While the specific regulation of the final N-acetylation step is not fully understood, it is likely that the acetyltransferases involved are also subject to regulatory control to fine-tune the production of N-Ac-PHS in response to cellular needs.



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Regulation of the initial steps of sphingolipid biosynthesis.

Experimental Protocols

Extraction of Sphingolipids from Yeast

This protocol describes a method for the total extraction of lipids, including N-Ac-PHS, from yeast cells for subsequent analysis by mass spectrometry.

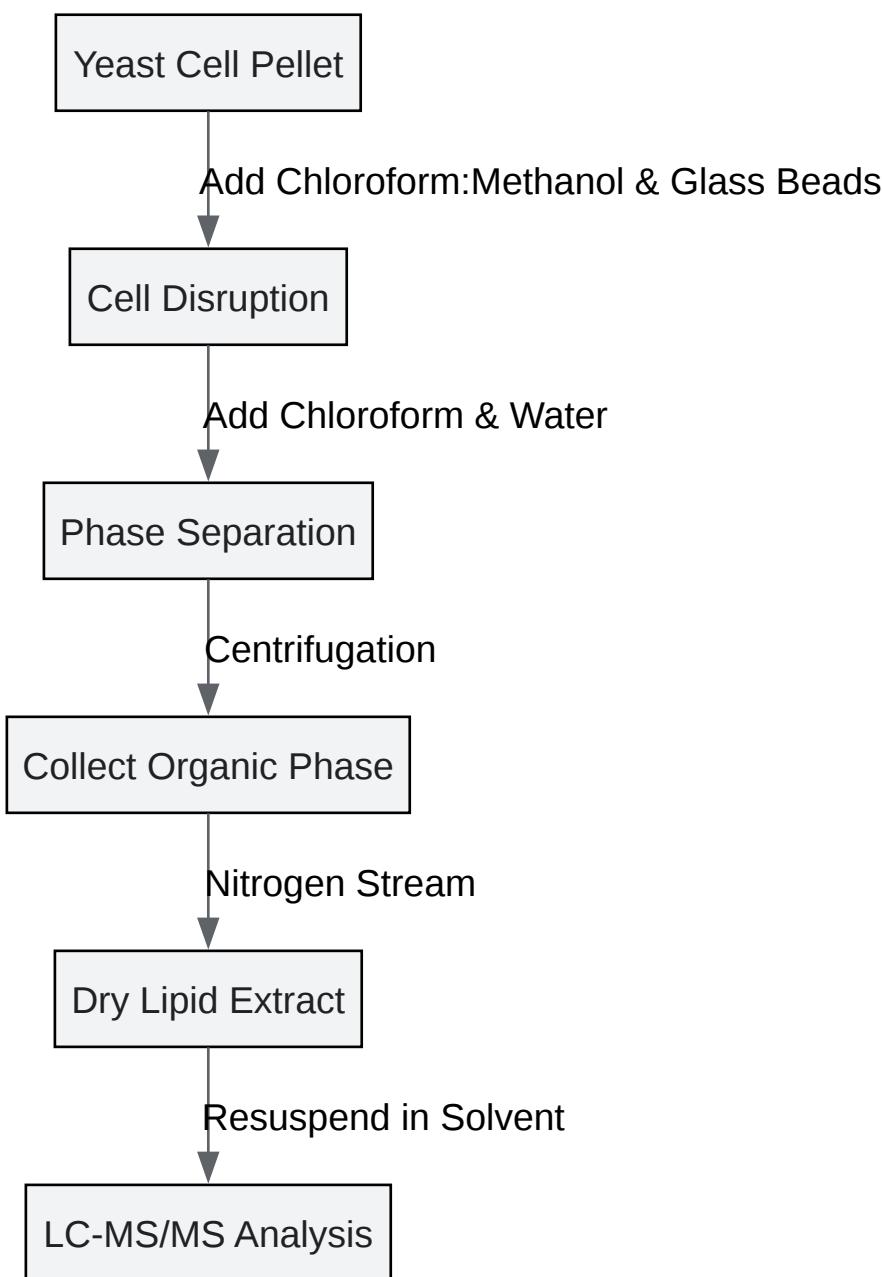
Materials:

- Yeast culture
- Chloroform
- Methanol
- Glass beads (0.5 mm diameter)
- Bead beater
- Centrifuge
- Glass tubes

Procedure:

- Harvest yeast cells from a liquid culture by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet with distilled water and then resuspend in a small volume of water.
- Transfer the cell suspension to a glass tube containing an equal volume of glass beads.
- Add a 2:1 (v/v) mixture of chloroform:methanol to the tube.
- Disrupt the cells using a bead beater for 5-10 cycles of 30 seconds on and 30 seconds off, keeping the samples on ice between cycles.
- After cell disruption, add additional chloroform and water to achieve a final chloroform:methanol:water ratio of 2:1:0.8.
- Vortex the mixture vigorously and then centrifuge at 1,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

- Dry the lipid extract under a stream of nitrogen gas.
- Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis.



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Workflow for the extraction of sphingolipids from yeast.

Quantification of N-Acetylphytosphingosine by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of N-Ac-PHS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

- High-performance liquid chromatography (HPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

- Chromatographic Separation:
 - Use a C18 reversed-phase column for separation.
 - Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
 - Optimize the gradient to achieve good separation of N-Ac-PHS from other lipid species.
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive ion mode.
 - Use electrospray ionization (ESI) as the ionization source.
 - Perform Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for N-Ac-PHS will need to be determined empirically but will be based on its molecular weight and fragmentation pattern. A likely precursor ion would be the $[M+H]^+$ adduct.
- Quantification:
 - Prepare a standard curve using a commercially available N-Ac-PHS standard of known concentration.

- Spike an internal standard (e.g., a deuterated or C17-based sphingolipid analog) into the samples and standards for normalization.
- Calculate the concentration of N-Ac-PHS in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

In Vitro Assay for Phytosphingosine N-acetyltransferase Activity

This protocol outlines a method to measure the enzymatic activity of the putative phytosphingosine N-acetyltransferases.

Materials:

- Yeast cell lysate or purified recombinant enzyme
- Phytosphingosine substrate
- Acetyl-CoA
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Quenching solution (e.g., chloroform:methanol 2:1)
- LC-MS/MS system for product detection

Procedure:

- Prepare a reaction mixture containing the reaction buffer, a known concentration of phytosphingosine, and the yeast lysate or purified enzyme.
- Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding a known concentration of acetyl-CoA.
- Incubate the reaction for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding the quenching solution.
- Extract the lipids as described in the lipid extraction protocol.
- Quantify the amount of N-Ac-PHS produced using LC-MS/MS.
- Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.

Conclusion

The biosynthesis of **N-Acetylphytosphingosine** is a fundamental metabolic pathway in yeast with significant implications for cell physiology and survival. While the core steps of the pathway leading to the formation of phytosphingosine are well-understood, the specific enzymes and regulatory mechanisms governing the final N-acetylation step in *Saccharomyces cerevisiae* are areas of active research. The protocols and information provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate this important pathway further. A deeper understanding of N-Ac-PHS biosynthesis will not only advance our knowledge of fungal biology but may also pave the way for the development of novel antifungal strategies targeting this essential metabolic route.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the N-Acetylphytosphingosine Biosynthesis Pathway in Yeast]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b212034#n-acetylphytosphingosine-biosynthesis-pathway-in-yeast>]

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